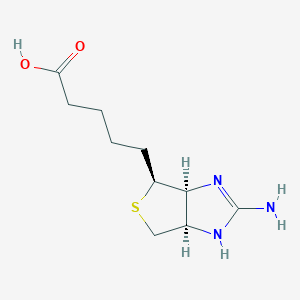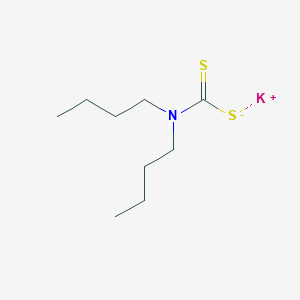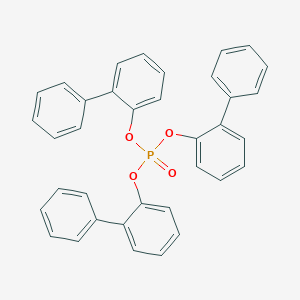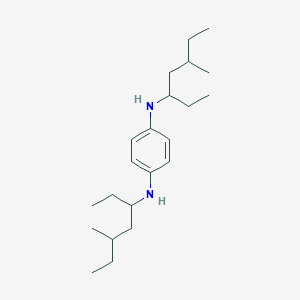
2-イミノビオチン
説明
Synthesis Analysis : The synthesis of 2-iminobiotin involves a two-step process, starting from biotin. Initially, biotin undergoes alkaline hydrolysis with barium hydroxide, producing a diaminocarboxylic acid. This intermediate is then treated with cyanogen bromide, leading to the formation of 2-iminobiotin crystals (Fudem-Goldin & Orr, 1990).
Molecular Structure Analysis : The specific structure of 2-iminobiotin allows for reversible inhibition of nitric oxide synthases, suggesting that its guanidino group is crucial for its biological activity. This is distinct from biotin and shows the importance of the imino modification in its function (Sup, Green, & Grant, 1994).
Chemical Reactions and Properties : 2-Iminobiotin forms stable complexes with proteins like avidin, similar to biotin, but with distinct pH-dependent binding properties. This allows it to be used in specific biochemical separations and assays. The pH sensitivity of 2-iminobiotin interactions is a key property that influences its use in various biochemical applications (Inoue, Sato, & Anzai, 2005).
Physical Properties Analysis : 2-Iminobiotin's physical properties, such as solubility and stability, are influenced by its chemical structure and the environmental conditions, such as pH. Its stability in different pH environments makes it a valuable tool in the construction of stimuli-sensitive devices for drug release or other functional molecules (Inoue & Anzai, 2005).
Chemical Properties Analysis : The chemical behavior of 2-iminobiotin, including its reactivity and interactions with other biological molecules, plays a crucial role in its applications in biotechnology and medical research. Its ability to selectively bind to avidin under certain conditions makes it a versatile tool in biochemistry and molecular biology (Inoue & Anzai, 2005).
科学的研究の応用
心停止における神経保護
2-イミノビオチンは、心停止における潜在的な神経保護効果について研究されています . 心停止を模倣したラットモデルでは、2-イミノビオチンは記憶力と学習能力の改善が認められました . これは、病院外心停止の生存者の多くが認知障害を経験するため、特に重要です .
新生児脳症の治療
周産期仮死後の新生児脳症は、新生児の死亡と障害の主要な原因です . 2-イミノビオチンは、これらの新生児の転帰を改善するために、治療的低体温療法に加えて、神経保護薬として有望視されています .
一酸化窒素合成酵素の阻害
2-イミノビオチンは、そのグアニジノ基を介して一酸化窒素合成酵素(NOS)の選択的阻害剤です . この阻害は、NOSの活性を制御する必要がある様々な研究や治療の文脈で役立ちます。
細胞表面タンパク質の研究
2-イミノビオチンは、細胞表面タンパク質の研究に役立つ可能性があります . これは、無傷の人間の赤血球表面から、過ヨウ素酸に感受性の成分を標識して選択的に回収するために使用できます .
記憶力と学習能力の向上
心停止における神経保護効果に加えて、2-イミノビオチンは、4血管閉塞後のラットモデルで記憶力と学習能力の改善が認められています .
新生児における薬物動態と安全性
作用機序
Target of Action
2-Iminobiotin primarily targets Nitric Oxide Synthases (NOS) . NOS are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline . The compound has been identified as a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) .
Mode of Action
2-Iminobiotin interacts with its targets by reversibly inhibiting NOS via its guanidino group . This inhibition leads to a decrease in Nitric Oxide (NO) biosynthesis . The understanding of these binding-site interactions is crucial for comprehending the action of this class of enzymes .
Biochemical Pathways
The primary biochemical pathway affected by 2-Iminobiotin is the NO biosynthesis pathway . By inhibiting NOS, 2-Iminobiotin reduces the production of NO, a critical signaling molecule involved in various physiological processes. The downstream effects of this inhibition are still under investigation.
Pharmacokinetics
The pharmacokinetics of 2-Iminobiotin have been studied in neonates treated with therapeutic hypothermia . The compound was administered subcutaneously immediately upon reperfusion, at 12h, and at 24h after reperfusion . A two-compartment pharmacokinetic model best described the data . Renal function was an important covariate, and exposure in the group dosed on eGFR on admission met the targeted exposure .
Result of Action
The administration of 2-Iminobiotin has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Memory function was significantly preserved in all doses of 2-Iminobiotin rats compared to vehicle . This suggests that 2-Iminobiotin has a neuroprotective effect, potentially due to its inhibition of NO production .
Action Environment
The action of 2-Iminobiotin can be influenced by environmental factors such as temperature. For instance, it has been observed that 2-Iminobiotin, when combined with hypothermia, can protect human neuronal cells from hypoxia-induced cell damage . .
将来の方向性
2-Iminobiotin has shown potential as a neuroprotective drug after cardiac arrest . It has been found to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Since 2-Iminobiotin has already shown to be safe in a phase 1 clinical trial in adult human volunteers, it is a suitable candidate for translation to a human phase 2 study after out-of-hospital cardiac arrest .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVANQJRLPIHNS-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158431 | |
| Record name | 2-Iminobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13395-35-2 | |
| Record name | 2-Iminobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iminobiotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Iminobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-IMINOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)